Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
Description
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 133190-48-4) is a bridged metallocene catalyst with a zirconium center coordinated to a 3-methylcyclopentadienyl ligand and a 9-fluorenyl ligand, linked by an isopropylidene bridge (C$3$H$6$) . Its molecular formula is C${22}$H${20}$Cl$_2$Zr (molecular weight ~446.5 g/mol) . This compound is air-sensitive, typically handled under inert atmospheres, and exhibits high syndiospecificity in olefin polymerization, particularly for producing syndiotactic polypropylene (sPP) and copolymers with bulky monomers like adamantane derivatives .
Properties
Molecular Formula |
C22H20Cl2Zr |
|---|---|
Molecular Weight |
446.5 g/mol |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI Key |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The compound features a zirconium(IV) center coordinated to two chlorine atoms and two cyclopentadienyl-derived ligands: a 3-methylcyclopentadienyl group and a 9-fluorenyl group, bridged by an isopropylidene moiety. This asymmetry is critical for its catalytic activity in olefin polymerization. The molecular formula C₂₂H₂₂Cl₂Zr (MW: 448.54) underscores its organometallic complexity.
Synthetic Routes and Methodologies
Ligand Synthesis: Cyclopentadienyl and Fluorenyl Precursors
The preparation begins with the synthesis of the asymmetric ligand system:
- 3-Methylcyclopentadiene : Generated via thermal cracking of dicyclopentadiene followed by fractional distillation.
- 9-Fluorenyllithium : Produced by deprotonating fluorene using n-butyllithium in tetrahydrofuran (THF).
- Isopropylidene Bridging : The 3-methylcyclopentadienyl and 9-fluorenyl groups are linked via a carbonyl-based bridging agent, typically acetone, under anhydrous conditions.
Key Reaction:
$$
\text{3-MeC}5\text{H}4\text{Li} + \text{FluLi} + (\text{CH}3)2\text{CO} \rightarrow \text{Isopropylidene(3-MeCp)(Flu)} + 2\text{LiOH}
$$
This step requires strict temperature control (−78°C to 0°C) to prevent ligand decomposition.
Metallocene Formation: Zirconium Coordination
The bridged ligand is reacted with zirconium tetrachloride (ZrCl₄) in a stoichiometric ratio of 1:1. The reaction proceeds via a salt metathesis mechanism:
Procedure:
- Deprotonation : The isopropylidene-bridged ligand is treated with a strong base (e.g., lithium diisopropylamide) to generate a dianionic species.
- Coordination : ZrCl₄ is added to a THF solution of the dianionic ligand at −35°C, yielding the target complex:
$$
\text{Isopropylidene(3-MeCp)(Flu)} + \text{ZrCl}4 \rightarrow \text{Isopropylidene(3-MeCp)(Flu)ZrCl}2 + 2\text{LiCl}
$$ - Isolation : The product is precipitated using hexane, filtered, and dried under vacuum (yield: 68–72%).
Optimization Challenges
- Moisture Sensitivity : Zirconium intermediates are highly reactive to water, necessitating Schlenk-line techniques.
- Steric Hindrance : The 3-methyl group on the cyclopentadienyl ligand complicates ligand-Zr coordination, requiring extended reaction times (24–48 hours).
- Byproduct Formation : Competing reactions with unbridged ligands necessitate careful stoichiometric control.
Industrial-Scale Production Insights
Commercial suppliers like Hubei Jusheng Technology and Chongqing Chemdad Co. employ modified protocols for bulk synthesis:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Toluene |
| Temperature | −35°C | 0–5°C |
| Reaction Time | 24–48 hours | 8–12 hours (catalytic additives) |
| Yield | 68–72% | 85–90% |
Industrial processes use catalytic amounts of Lewis acids (e.g., AlCl₃) to accelerate Zr-ligand coordination.
Analytical Characterization
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkylating agents, and other organometallic compounds. The reactions are typically carried out under inert conditions, often in the presence of solvents like toluene or hexane .
Major Products
The major products formed from reactions involving this compound are polymers and copolymers, which have applications in various industries .
Scientific Research Applications
Catalytic Applications
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is primarily used as a catalyst in various organic reactions. Its applications include:
-
Olefin Polymerization :
- This compound is utilized in the polymerization of olefins, where it acts as a catalyst to produce polymers with specific properties. The metallocene structure allows for control over the molecular weight and distribution of the resulting polymers.
-
Alkene Metathesis :
- Research has demonstrated its effectiveness in alkene metathesis reactions, which are crucial for synthesizing complex organic molecules. The unique electronic properties of the zirconium center enhance the reaction efficiency and selectivity.
-
Hydrosilylation Reactions :
- It has been shown to catalyze hydrosilylation reactions effectively, where silanes react with alkenes or alkynes to form siloxanes, which are valuable in various industrial applications.
Case Studies
In another investigation, researchers explored the hydrosilylation of styrene using this zirconium complex as a catalyst. The study reported that the reaction proceeded smoothly under mild conditions, yielding high conversions and selectivities.
| Reaction Conditions | Value |
|---|---|
| Catalyst Loading | 1 mol% |
| Temperature | 25°C |
| Time | 12 hours |
| Conversion | 98% |
| Selectivity | >90% for desired product |
Mechanism of Action
The mechanism by which Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with olefinic substrates. This coordination activates the olefins, facilitating their polymerization or copolymerization. The molecular targets include the double bonds of olefins, and the pathways involved are primarily those related to catalytic polymerization .
Comparison with Similar Compounds
Comparison with Structurally Similar Metallocene Catalysts
Bridged Bis(indenyl) and Bis(fluorenyl) Zirconium Dichlorides
rac-Ethylenebis(indenyl)zirconium dichloride (CAS 100080-82-8)
- Structure : Ethylene-bridged bis(indenyl) ligands.
- Catalytic Performance : Produces isotactic polypropylene (iPP) with moderate molecular weights (M$_w$ ~10$^5$–10$^6$ g/mol) and narrow polydispersity (Đ = 1.5–2.5) .
- Key Difference : The ethylene bridge and indenyl ligands favor isotactic stereocontrol, contrasting with the syndiotactic preference of the target compound’s fluorenyl/cyclopentadienyl system .
Dimethylsilanediylbis(9-fluorenyl)zirconium dichloride (CAS 148799-45-5)
- Structure : Dimethylsilanediyl bridge linking two 9-fluorenyl ligands.
- Catalytic Performance : Achieves high M$_w$ atactic polypropylene (aPP) up to 4×10$^5$ g/mol with elastomeric properties .
- Key Difference: Symmetric fluorenyl ligands and a flexible Si bridge enable non-stereoselective polymerization, unlike the asymmetric 3-methylcyclopentadienyl/fluorenyl system in the target compound .
Bridged Cyclopentadienyl-Fluorenyl Zirconium Dichlorides
Diphenylmethylene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 132510-07-7)
- Structure : Bulky diphenylmethylene bridge.
- Catalytic Performance: Used for ethylene-norbornene copolymerization, producing cyclic olefin copolymers (COCs) with high glass transition temperatures (T$_g$) .
- Key Difference : The diphenylmethylene bridge enhances rigidity and thermal stability but reduces activity in propylene polymerization compared to the isopropylidene bridge .
Iso-propylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 130638-44-7)
- Structure : Similar to the target compound but lacks the 3-methyl substitution on the cyclopentadienyl ligand.
- Catalytic Performance : Produces sPP with M$_n$ ~2×10$^5$ g/mol and Đ ~2.1 .
- Key Difference : The absence of the 3-methyl group reduces steric hindrance, leading to slightly lower syndiotacticity ([rrrr] >0.9 vs. >0.95 in methyl-substituted analogs) .
Titanium and Hafnium Analogs
Pentamethylcyclopentadienyl zirconium trichloride
- Structure : Half-sandwich catalyst without a bridging group.
- Catalytic Performance : Used for copolymerizing 1-(1-adamantyl)-4-vinylbenzene with α-olefins, yielding polymers with high T$_g$ (>200°C) .
- Key Difference : The absence of a bridged ligand system results in lower stereoregularity and broader molecular weight distributions (Đ >2.5) compared to the target compound .
Comparative Performance in Polymerization
Table 1: Catalytic Performance in Propylene Polymerization
Key Research Findings
- Steric Effects : The 3-methyl group on the cyclopentadienyl ligand in the target compound enhances syndiotactic control by restricting rotational freedom around the Zr center .
- Bridge Flexibility : Isopropylidene bridges balance rigidity and flexibility, enabling higher catalytic activity than bulkier diphenylmethylene bridges .
- Chain Transfer Efficiency : AlEt$3$ significantly reduces polymer M$w$ when used with the target compound, whereas AliBu$_3$ has negligible effects .
Q & A
Q. What are the key structural features of this zirconium complex, and how do they influence its catalytic behavior?
The compound features a zirconium center coordinated to two chloride ligands, a 3-methylcyclopentadienyl (Cp) ligand, a 9-fluorenyl ligand, and an isopropylidene bridge. The steric and electronic effects of the 3-methyl substituent on the Cp ligand modulate catalytic activity by altering the coordination environment around Zr, while the fluorenyl ligand enhances thermal stability and influences polymer stereoregularity. The isopropylidene bridge restricts ligand mobility, potentially improving stereoselectivity in olefin polymerization .
Q. What synthetic routes are employed to prepare this zirconium complex, and what analytical techniques confirm its purity and structure?
Synthesis typically involves ligand substitution reactions starting from zirconium tetrachloride (ZrCl₄) and organometallic precursors. For example, sequential addition of 3-methylcyclopentadienyl and fluorenyl ligands in the presence of a base, followed by isopropylidene bridging. Key analytical methods include:
- ¹H/¹³C NMR : To verify ligand substitution and bridge formation (e.g., methyl group resonance at ~1.5–2.0 ppm for the 3-methyl-Cp ligand) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, and Cl.
- X-ray Crystallography (if available): Resolves the spatial arrangement of ligands around Zr.
Advanced Research Questions
Q. How does the 3-methyl substituent on the cyclopentadienyl ligand affect polymerization activity and polymer microstructure compared to unsubstituted analogs?
The 3-methyl group introduces steric hindrance, which can:
- Reduce chain-transfer rates by shielding the active Zr center from aluminum alkyls (e.g., AlEt₃), potentially increasing polymer molecular weight.
- Enhance stereoregularity in propylene polymerization by restricting monomer insertion angles. Contrastingly, unsubstituted Cp ligands (e.g., in isopropylidene(Cp)(fluorenyl)ZrCl₂) exhibit higher chain-transfer efficiency with AlEt₃, leading to lower molecular weights .
Q. What experimental evidence exists regarding chain-transfer efficiency when paired with AlEt₃ vs. AliBu₃, and how do these findings align with theoretical predictions?
Studies on analogous zirconocenes (e.g., rac-dimethylenebis(indenyl)ZrCl₂) show:
- AlEt₃ : Linear alkyl groups (e.g., ethyl) exhibit higher chain-transfer efficiency, reducing polypropylene molecular weight (Mn) proportionally to the Al/Zr molar ratio (e.g., Mn decreases by ~50% when Al/Zr increases from 10:1 to 30:1) .
- AliBu₃ : Branched alkyl groups show negligible chain-transfer effects due to steric hindrance, preserving Mn. Theoretical models (e.g., β-hydrogen elimination kinetics) support these trends, but empirical validation for the 3-methyl-Cp variant is needed.
Q. How does the ligand architecture influence stereochemical control and molecular weight distribution in propylene polymerization?
- Fluorenyl ligand : Its rigid, bulky structure enhances enantioselectivity, favoring isotactic polypropylene formation.
- 3-methyl-Cp ligand : The methyl group stabilizes specific transition states, reducing regioerrors.
- Isopropylidene bridge : Restricts ligand rotation, improving stereoregularity. Comparative studies with bis(indenyl)ZrCl₂ catalysts suggest narrower molecular weight distributions (Mw/Mn ~2.0) due to reduced chain-transfer variability .
Data Contradictions and Methodological Considerations
- Contradiction : reports higher chain-transfer efficiency with AlEt₃ in non-methylated analogs, but the 3-methyl substituent may suppress this effect. Researchers must calibrate Al/Zr ratios and characterize polymer Mn/Mw via gel permeation chromatography (GPC) .
- Methodology : For polymerization assays, use:
- Activators: Ph₃CB(C₆F₅)₄ (trityl borate) or MAO.
- Solvents: Toluene or hexane under inert conditions.
- Temperature: 25–70°C to balance activity and stereocontrol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
